4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide
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Overview
Description
“4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide” is a compound that contains a thiophene ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . It is considered to be a structural alert .Chemical Reactions Analysis
2-Bromothiophene undergoes metallation-alkylation reaction with various electrophiles to generate various 5-alkylated 2-bromo products . It is coupled with 4-bromoallyl phenyl ether to produce allyl thiophene ether .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Boron Reagents in Suzuki–Miyaura Coupling
Boron-containing compounds participate in Suzuki–Miyaura cross-coupling reactions, a powerful tool in organic synthesis. Investigating the reactivity of 4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide with aryl or heteroaryl boron reagents could yield valuable insights for synthetic chemists .
Mechanism of Action
While the specific mechanism of action for “4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide” is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Future Directions
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
4-bromo-N-(1-thiophen-2-ylcyclopentyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS2/c15-10-8-11(19-9-10)13(17)16-14(5-1-2-6-14)12-4-3-7-18-12/h3-4,7-9H,1-2,5-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOARGKDWDZEQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide |
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